

Alisol B 23-acetate chemical structure and properties

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Compound of Interest

Compound Name: *Alisol B acetate*

Cat. No.: *B10789782*

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An In-depth Technical Guide to Alisol B 23-acetate: Chemical Structure, Properties, and Biological Activity

Introduction

Alisol B 23-acetate is a protostane-type triterpenoid first isolated from the dried rhizomes of *Alisma orientale* (Sam.) Juzep., a plant widely used in traditional medicine.[1][2] As one of the primary bioactive constituents, this compound has garnered significant attention from the scientific community for its diverse and potent pharmacological activities.[2] Research has demonstrated its efficacy in a wide range of therapeutic areas, including oncology, metabolic disorders, and inflammatory conditions.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of Alisol B 23-acetate, with a focus on its mechanisms of action, relevant signaling pathways, and key experimental methodologies for its study.

Chemical Identity and Physicochemical Properties

Alisol B 23-acetate is characterized by a complex tetracyclic triterpenoid core structure. Its precise chemical identifiers and properties are crucial for standardization in research and development.

Chemical Identifiers

The structural and identifying information for Alisol B 23-acetate is summarized below.

Identifier	Value
IUPAC Name	[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl]acetate
Synonyms	23-Acetylalisol B, 23-O-Acetylalisol B, Alisol B monoacetate
CAS Number	26575-95-1
Molecular Formula	C ₃₂ H ₅₀ O ₅
Molecular Weight	514.74 g/mol
InChI Key	NLOAQXKIIGTTRE-JSWHPQHOSA-N
Canonical SMILES	C--INVALID-LINK--(C)C)OC(=O)C">C@HC2=C3C--INVALID-LINK--O

Physicochemical Properties

The known physical and chemical properties of Alisol B 23-acetate are detailed in the following table.

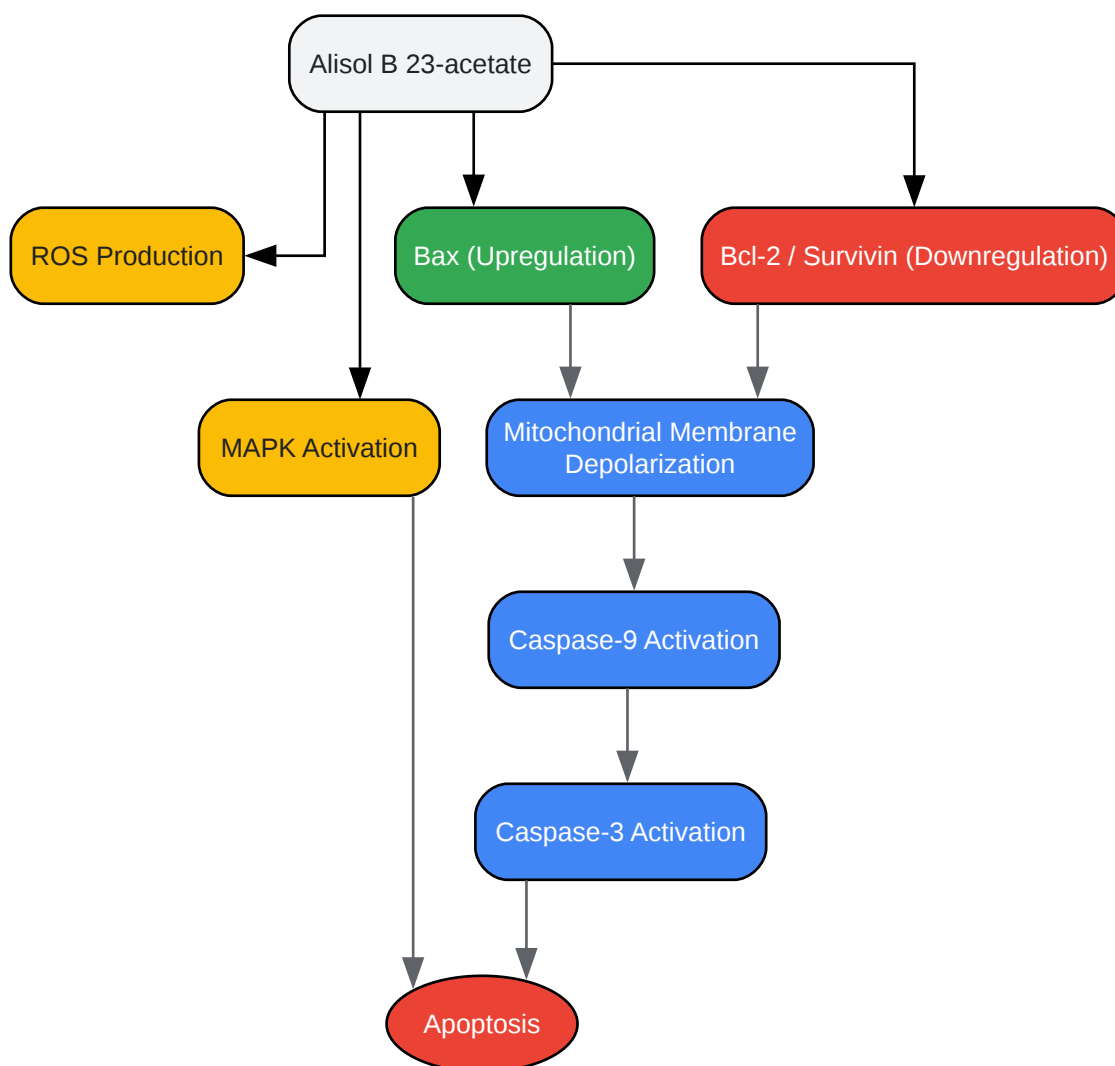
Property	Value
Physical Form	Powder, Crystalline Solid
Appearance	White to pale yellow
Purity	≥98% (by HPLC)
Melting Point	162.0 - 166.0 °C
Optical Rotation	+119° to +129° (c=1, Chloroform)
Storage Conditions	2-8°C

Pharmacological Activities and Mechanisms of Action

Alisol B 23-acetate exhibits a broad spectrum of biological activities by modulating multiple signaling pathways.

Anticancer Activity

Alisol B 23-acetate has demonstrated significant anticancer effects across various cancer cell lines, including ovarian, colon, lung, and gastric cancers. Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. In gastric cancer cells, it triggers apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio, activating caspases-9 and -3, and stimulating the mitogen-activated protein kinase (MAPK) signaling cascade. Furthermore, it can induce autophagic-dependent apoptosis in colon cancer cells, which is mediated by the generation of reactive oxygen species (ROS) and activation of JNK.

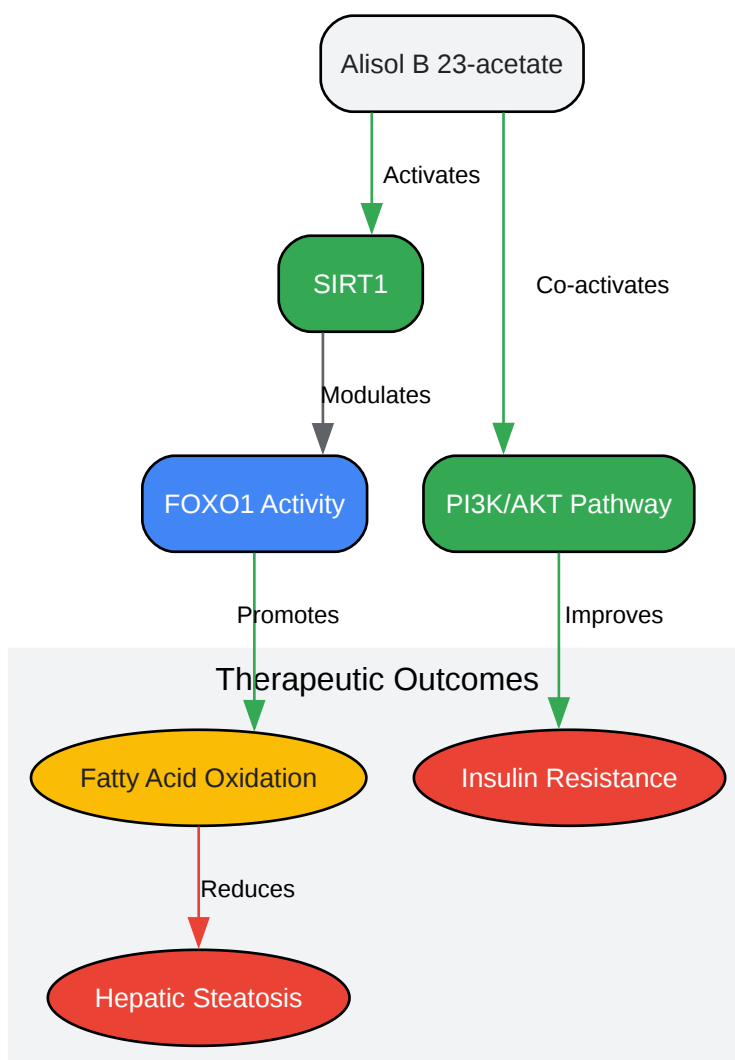


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Apoptotic pathway in gastric cancer induced by Alisol B 23-acetate.

Hepatoprotective and Metabolic Effects

The compound is a potent hepatoprotective agent. It protects against acute liver injury by regulating lipid metabolism and enhancing antioxidant capacity. In the context of metabolic disease, Alisol B 23-acetate ameliorates high-fat diet-induced hepatic steatosis and insulin resistance. This is achieved by directly targeting and activating SIRT1, which subsequently modulates the SIRT1/FOXO1 axis and co-activates the PI3K/AKT signaling pathway to improve metabolic homeostasis. It also functions as an agonist of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis and hepatocyte proliferation, thereby promoting liver regeneration.



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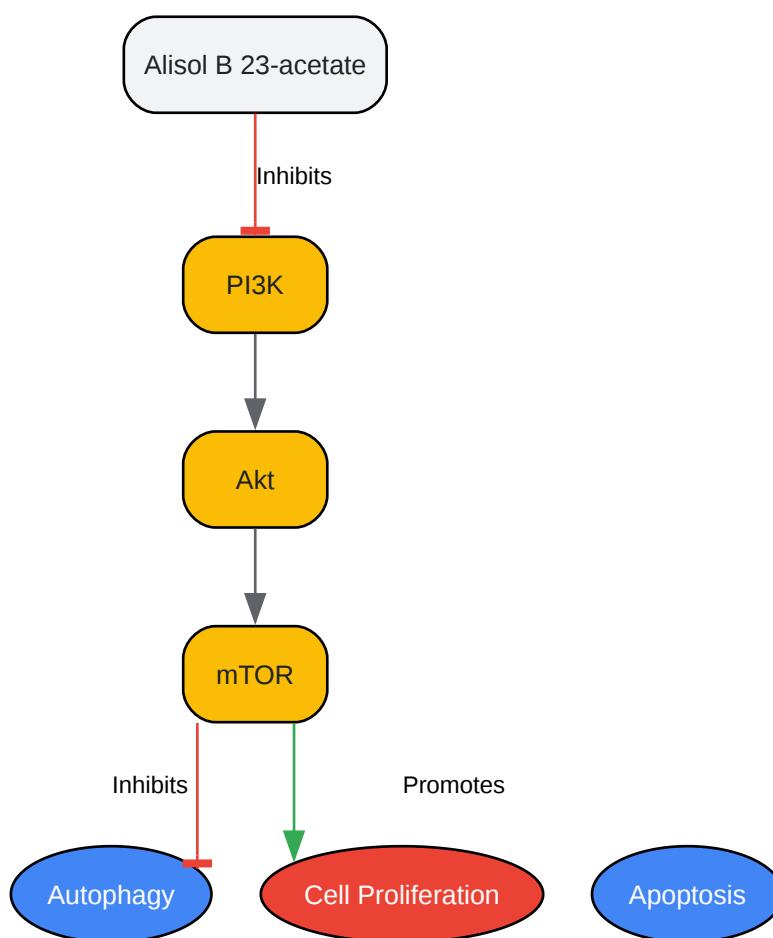
Mechanism of Alisol B 23-acetate in alleviating insulin resistance.

Antiviral and Anti-inflammatory Activity

Recent studies have highlighted the potential of Alisol B 23-acetate as a broad-spectrum antiviral agent, particularly against coronaviruses like SARS-CoV-2. It is proposed to inhibit viral infection by blocking virus entry through its interaction with the ACE2 receptor. In addition to its antiviral properties, it possesses significant anti-inflammatory and immunomodulatory effects. It can suppress proinflammatory T-cell responses by mitigating the secretion of cytokines such as IFN γ and IL-17. It also inhibits the release of β -hexosaminidase in mast cells, indicating its potential for treating allergic asthma.

Potential Nephrotoxicity

While demonstrating significant therapeutic potential, it is important to note that Alisol B 23-acetate may induce nephrotoxicity at certain concentrations. Studies on human renal proximal tubular cells have shown that it can trigger apoptosis and autophagy, mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway. This underscores the need for careful dose-response studies in any potential clinical application.



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Modulation of the PI3K/Akt/mTOR pathway by Alisol B 23-acetate.

Key Experimental Protocols

Reproducible and standardized protocols are essential for the study of Alisol B 23-acetate. Below are methodologies for its extraction, in vitro analysis, and in vivo evaluation.

Protocol 1: Extraction and Quantification from Alismatis Rhizoma

This protocol is based on an optimized reflux extraction method.

- **Preparation:** Dry and powder the rhizomes of *Alisma orientale* and pass through a No. 5 sieve.
- **Extraction:** Weigh 1 g of the powder and place it in a round-bottom flask. Add 13 mL of 70% ethanol (solid-liquid ratio of 1:13).
- **Reflux:** Connect the flask to a reflux condenser and heat the mixture to a gentle boil. Maintain reflux for 2 hours.
- **Cycling:** After 2 hours, cool the mixture, filter the extract, and repeat the extraction process on the solid residue two more times with fresh solvent.
- **Pooling and Concentration:** Combine the extracts from the three cycles. Concentrate the pooled extract under reduced pressure using a rotary evaporator.
- **Quantification:** Redissolve the dried extract in a suitable solvent (e.g., methanol). Analyze the concentration of Alisol B 23-acetate using a validated High-Performance Liquid Chromatography (HPLC) method with a C18 column and a suitable mobile phase, comparing the peak area to a standard curve.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol provides a general method for assessing cytotoxicity in cancer cell lines.

- **Cell Seeding:** Seed cells (e.g., AGS gastric cancer cells) into 96-well plates at a density of 5×10^3 cells/well in 100 μ L of complete medium. Incubate for 24 hours to allow for attachment.
- **Treatment:** Prepare a stock solution of Alisol B 23-acetate in DMSO. Dilute the stock solution to various final concentrations (e.g., 10, 20, 30, 40, 50 μ M) in cell culture medium. Replace the medium in the wells with the treatment media. Include a vehicle control (DMSO-containing medium).

- Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 10 minutes.
- Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.



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Experimental workflow for assessing hepatoprotective effects in vivo.

Summary and Conclusion

Alisol B 23-acetate is a natural triterpenoid with a remarkable range of pharmacological properties, making it a compound of significant interest for drug development. Its demonstrated activities—spanning anticancer, hepatoprotective, metabolic-regulating, antiviral, and anti-inflammatory effects—are rooted in its ability to modulate a variety of critical cellular signaling pathways, including MAPK, PI3K/Akt/mTOR, and SIRT1. While its therapeutic potential is vast, the possibility of dose-dependent nephrotoxicity necessitates careful consideration and further investigation. The detailed protocols and mechanistic insights provided in this guide serve as a

valuable resource for researchers and scientists working to unlock the full therapeutic capabilities of this promising natural product.

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